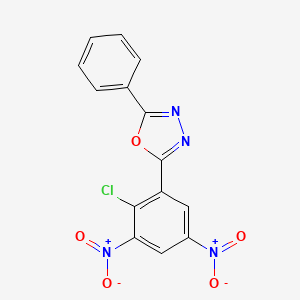
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of chloro and dinitro groups on the phenyl ring, along with the phenyl group attached to the oxadiazole ring, imparts distinct chemical and physical properties to this compound.
Métodos De Preparación
The synthesis of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-3,5-dinitrobenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with phenyl isocyanate to yield the desired oxadiazole compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave-assisted reactions to improve yields and reduce reaction times .
Análisis De Reacciones Químicas
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(2-Chloro-3,5-dinitrophenyl)-4-H-3,1-benzoxazin-4-one: This compound has a similar structure but contains a benzoxazinone ring instead of an oxadiazole ring.
2-Chloro-3,5-dinitropyridine: This compound lacks the oxadiazole ring and has different chemical properties and reactivity.
(2-Chloro-3,5-dinitrophenyl)(4-morpholinyl)methanone: This compound contains a morpholine ring and exhibits different biological activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H7ClN4O5 |
|---|---|
Peso molecular |
346.68 g/mol |
Nombre IUPAC |
2-(2-chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-10(6-9(18(20)21)7-11(12)19(22)23)14-17-16-13(24-14)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
GHUOHKRZQVWFGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


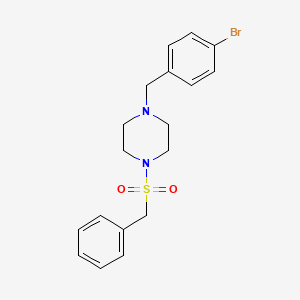
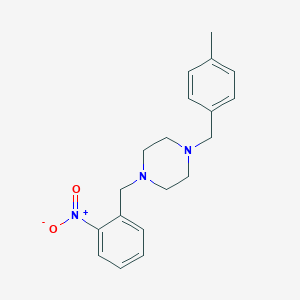
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878368.png)
![Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide](/img/structure/B10878374.png)
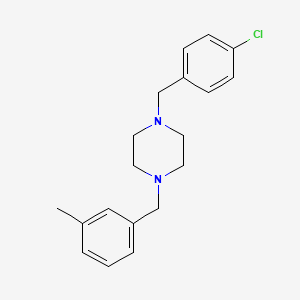
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878382.png)
![4-({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878386.png)
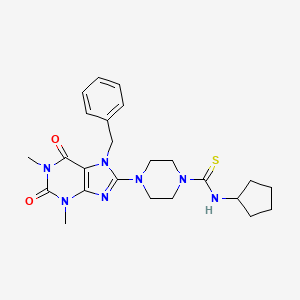
![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)
![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
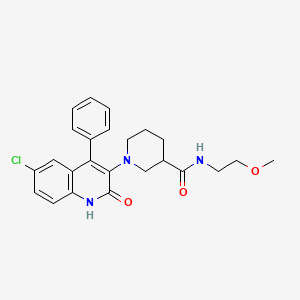
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)
